N-(2-aminopropyl)benzamide

Description

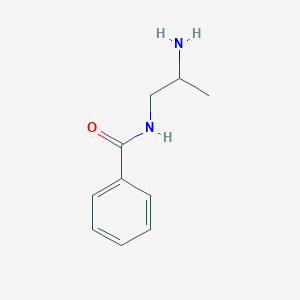

Structure

2D Structure

Properties

CAS No. |

156747-40-9 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(2-aminopropyl)benzamide |

InChI |

InChI=1S/C10H14N2O/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) |

InChI Key |

FSZMJFKLTQSVQQ-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)C1=CC=CC=C1)N |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)N |

Synonyms |

Benzamide, N-(2-aminopropyl)- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Aminopropyl Benzamide

Established Synthetic Routes for N-(2-aminopropyl)benzamide

The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods have been established for this purpose. These routes can be broadly categorized into conventional strategies and more complex multi-component reactions.

Conventional Amide Bond Formation Strategies

The most direct and widely practiced method for synthesizing this compound involves the coupling of a benzoic acid derivative with an appropriate aminopropane synthon. This typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Commonly, benzoic acid is converted into a more reactive species, such as an acyl chloride, acyl fluoride, or an activated ester. The reaction with 1,2-diaminopropane (B80664) would then form the desired amide bond. To achieve regioselectivity and prevent the formation of bis-amides, one of the amino groups on the propylene (B89431) diamine must be protected with a suitable protecting group (e.g., Boc or Cbz) prior to the coupling reaction, followed by a deprotection step.

A variety of coupling reagents have been developed to promote this reaction directly from the carboxylic acid, avoiding the need to isolate the activated intermediate. These reagents are designed to be efficient, minimize side reactions, and preserve stereochemistry when applicable. researchgate.net A protocol for amide coupling that involves the in situ formation of acyl fluorides has been found to be particularly effective for substrates that are sterically hindered or involve electron-deficient amines. rsc.orgresearchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Category | Examples | Typical Conditions |

|---|---|---|

| Carbodiimides | DCC, EDC | Room temperature, often with additives like HOBt or DMAP |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Room temperature, base (e.g., DIPEA, triethylamine) |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Varies; often requires inert atmosphere |

Multi-component Reaction Approaches for Benzamide (B126) Core Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity in a single step by combining three or more starting materials. researchgate.net Several MCRs are well-suited for the synthesis of the benzamide core.

The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov To synthesize a precursor to this compound, one could use benzaldehyde, a protected 1,2-diaminopropane, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product would contain the benzamide moiety and could be further modified to yield the target structure. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate, followed by a Mumm rearrangement to yield the final product. nih.gov

Another relevant MCR is the Passerini three-component reaction , which combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. nih.gov While not directly forming a simple benzamide, this reaction provides a versatile scaffold that can be chemically transformed to access a wide range of functionalized amide structures.

These MCR approaches are highly valued for their efficiency, atom economy, and ability to generate diverse molecular libraries from simple precursors. nih.govnih.gov

Exploration of Novel Synthetic Methodologies and Catalyst Systems for Benzamide Synthesis

Recent research has focused on developing more sustainable, efficient, and versatile methods for benzamide synthesis, moving beyond traditional stoichiometric reagents. This includes the exploration of novel catalysts and reaction conditions.

Photocatalysis has emerged as a mild and powerful tool. Systems using catalysts like methylene (B1212753) blue in water or ruthenium-based catalysts under visible light have been developed for various transformations on benzamide scaffolds, such as cyclizations and functionalizations. rsc.org Dual nickel-photoredox catalysis has also been employed for the α-C–H arylation and alkylation of benzamides, demonstrating high selectivity. rsc.org

Heterogeneous catalysts are gaining traction due to their ease of separation and recyclability. A green and rapid method for preparing benzamides involves the direct condensation of benzoic acids and amines under ultrasonic irradiation, catalyzed by a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). researchgate.net This system boasts short reaction times and high yields. researchgate.net Another approach utilizes a bimetallic metal-organic framework, Fe2Ni-BDC, to catalyze the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene, showcasing the potential of MOFs in amide synthesis. mdpi.com

Table 2: Comparison of Novel Catalyst Systems for Benzamide Synthesis

| Catalyst System | Reaction Type | Advantages | Source |

|---|---|---|---|

| Methylene Blue | Photocatalytic Dealkylation | Mild conditions, uses water as a solvent. rsc.org | rsc.org |

| Diatomite earth@IL/ZrCl4 | Ultrasonic-assisted Condensation | Recyclable catalyst, rapid, high-yielding, eco-friendly. researchgate.net | researchgate.net |

| Fe2Ni-BDC MOF | Michael Addition Amidation | Recyclable, good efficiency. mdpi.com | mdpi.com |

Strategies for Derivatization and Analog Generation of this compound

Once the core structure of this compound is synthesized, its properties can be fine-tuned through chemical derivatization. The presence of the primary amine, the secondary amine of the amide, and the aromatic ring provides multiple handles for modification.

Chemical Derivatization for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. For this compound, analogs can be systematically generated to probe these relationships.

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

Amide N-H Modification: The hydrogen on the amide nitrogen can be replaced with alkyl or aryl groups, which can influence hydrogen bonding capabilities and conformational preferences.

Aminopropyl Side-Chain Modification: The terminal primary amine is a key site for derivatization. It can be acylated, alkylated, or used as a nucleophile in various reactions to introduce new functional groups. For instance, a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives were synthesized to explore their potential as protective agents for pancreatic β-cells. nih.gov Similarly, SAR studies on N-(thiazol-2-yl)-benzamide analogs led to the identification of potent antagonists for the Zinc-Activated Channel. nih.gov

These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore and optimize the compound for a desired biological target. jppres.comsigmaaldrich.com

Table 3: Hypothetical SAR for this compound Analogs

| Modification Site | Substituent | Potential Effect on Activity |

|---|---|---|

| Phenyl Ring (para-position) | -Cl, -F (Halogen) | Increases lipophilicity, potential for halogen bonding |

| Phenyl Ring (para-position) | -OCH₃ (Methoxy) | Electron-donating, can alter metabolism and binding |

| Phenyl Ring (para-position) | -NO₂ (Nitro) | Strong electron-withdrawing, potential toxicity |

| Terminal Amine (-NH₂) | -C(O)CH₃ (Acetylation) | Neutralizes charge, increases steric bulk |

Incorporation of Chemical Probes for Molecular Target Identification

To elucidate the mechanism of action of a bioactive compound, it is often necessary to identify its direct molecular target(s) within a cell. This can be achieved by incorporating chemical probes into the structure of this compound. These probes are small, functional groups that allow for the visualization or isolation of the target protein.

Commonly used chemical probes include:

Photoaffinity Labels: Groups like azides or diazirines can be incorporated. Upon irradiation with UV light, these groups form highly reactive species that covalently crosslink the compound to its binding partner, enabling subsequent identification via techniques like mass spectrometry.

Affinity Tags: A biotin (B1667282) tag can be attached, often via a flexible linker. The high-affinity interaction between biotin and streptavidin can then be used to pull down the compound-protein complex from a cell lysate.

Reporter Groups: Fluorophores can be appended to allow for visualization of the compound's localization within cells using fluorescence microscopy. Click chemistry handles, such as terminal alkynes or azides, provide a bioorthogonal way to attach reporter tags or affinity probes after the compound has interacted with its target.

The strategic placement of these probes is critical to ensure that the biological activity of the parent compound is not significantly compromised.

Advanced Analytical Characterization Techniques in N 2 Aminopropyl Benzamide Research

Spectroscopic Analysis of N-(2-aminopropyl)benzamide and its Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the benzoyl group would typically appear in the downfield region (δ 7.4–7.9 ppm). The five protons of the monosubstituted ring would likely present as a complex multiplet. The proton of the secondary amide (N-H) is expected to show a signal whose chemical shift is concentration and solvent-dependent, often appearing as a broad peak around δ 8.0-8.5 ppm in a solvent like DMSO-d₆.

The protons on the 2-aminopropyl chain would appear more upfield. The methine proton (CH) adjacent to the amide nitrogen and the methyl group would likely be a complex multiplet. The methylene (B1212753) protons (CH₂) adjacent to the primary amine would also yield a multiplet. The terminal methyl group (CH₃) would be expected to appear as a doublet in the upfield region (around δ 1.0-1.3 ppm). The two protons of the primary amine (NH₂) would typically produce a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. The aromatic carbons of the benzoyl ring would resonate between δ 125-135 ppm. The carbons of the 2-aminopropyl chain would be found in the upfield region of the spectrum.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Structural Fragment | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |

| Aromatic CH | Benzoyl Ring | 7.4 - 7.9 (multiplet) | 127 - 132 |

| Aromatic C (quaternary) | Benzoyl Ring (C-C=O) | - | 133 - 136 |

| Amide NH | -NH-C=O | 8.0 - 8.5 (broad) | - |

| Carbonyl C | C=O | - | 165 - 170 |

| Methine CH | -NH-CH- | 3.8 - 4.5 (multiplet) | 45 - 55 |

| Methylene CH₂ | -CH₂-NH₂ | 2.8 - 3.5 (multiplet) | 40 - 50 |

| Methyl CH₃ | -CH₃ | 1.0 - 1.3 (doublet) | 15 - 25 |

| Amine NH₂ | -NH₂ | 1.5 - 3.0 (broad singlet) | - |

Mass Spectrometry (e.g., GC-MS, LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgwikipedia.org

For this compound (C₁₀H₁₄N₂O), the nominal molecular weight is 178.23 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

In electron ionization (EI) mode, typically used in GC-MS, the molecular ion peak ([M]⁺) at m/z 178 would be expected. The fragmentation of N-substituted benzamides often involves cleavage of the amide bond. nih.gov Key fragmentation pathways for this compound would likely include:

Alpha-cleavage adjacent to the primary amine, leading to the formation of a stable iminium ion.

Cleavage of the N-C bond between the amide nitrogen and the propyl chain.

Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is a very common and stable fragment for benzoyl derivatives. This can further lose carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a soft ionization technique like electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 179.

Table 2: Expected Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 179 | [M+H]⁺ | [C₁₀H₁₅N₂O]⁺ | Protonated molecule (ESI) |

| 178 | [M]⁺ | [C₁₀H₁₄N₂O]⁺ | Molecular ion (EI) |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Cleavage of amide C-N bond |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

| 74 | Aminopropyl fragment | [C₃H₈N₂]⁺ | Cleavage of amide C-N bond |

| 44 | Iminium ion | [C₂H₆N]⁺ | Alpha-cleavage next to amine |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound would display characteristic absorption bands corresponding to its different functional groups.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretches). orgchemboulder.com The secondary amide (-NH-) group would show a single, sharp peak around 3350-3310 cm⁻¹. rockymountainlabs.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹. masterorganicchemistry.com

C=O Stretching (Amide I band): A strong, intense absorption band for the amide carbonyl group is expected in the region of 1680-1630 cm⁻¹. masterorganicchemistry.com

N-H Bending (Amide II band and amine scissoring): The secondary amide N-H bend typically appears around 1550 cm⁻¹. The primary amine shows a bending vibration (scissoring) between 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching of the amide and the amine would be visible in the 1400-1000 cm⁻¹ region. quora.com

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region and sharp bands from out-of-plane C-H bending between 900-675 cm⁻¹ would confirm the monosubstituted benzene (B151609) ring.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the C=C stretching modes, typically give strong and sharp signals in Raman spectra, making it a useful tool for analyzing the benzoyl portion of the molecule.

Table 3: Characteristic IR Absorption Bands Expected for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3310 | N-H Stretch | Secondary Amide (-NH-) |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (Propyl) |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide |

| 1650 - 1580 | N-H Bend | Primary Amine |

| ~ 1550 | N-H Bend (Amide II) | Secondary Amide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

Chromatographic Separation and Analysis Techniques (e.g., Gas Chromatography, Liquid Chromatography)

Chromatography is essential for separating this compound from impurities, starting materials, or other reaction byproducts, as well as for quantification.

Gas Chromatography (GC) GC separates compounds based on their volatility and interaction with a stationary phase. Due to the presence of polar amine and amide groups, this compound may require derivatization to increase its volatility and thermal stability, and to improve peak shape. researchgate.netoup.com Common derivatizing agents for amines include acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA). jfda-online.com When coupled with a mass spectrometer (GC-MS), GC provides excellent separation and definitive identification of the compound and any related impurities.

Liquid Chromatography (LC) High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of this compound without derivatization. Given its polarity, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. Detection could be achieved using a UV detector, as the benzoyl group is a strong chromophore. Coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity for analysis in complex matrices. nih.gov

Solid-State Characterization of this compound Polymorphs and Cocrystals

The solid-state properties of a pharmaceutical compound are critical as they can influence stability, solubility, and bioavailability. particle.dk this compound has multiple hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O, amine N), giving it a high potential to exist in different crystalline forms (polymorphs) or to form cocrystals with other molecules.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is the primary technique for the characterization of crystalline solids. intertek.com When a powdered crystalline sample is irradiated with X-rays, a unique diffraction pattern is produced based on the arrangement of atoms in the crystal lattice. This pattern serves as a "fingerprint" for a specific crystalline form. creative-biostructure.com

If this compound were synthesized and crystallized under different conditions (e.g., different solvents, temperatures, or cooling rates), it could potentially form different polymorphs. Each polymorph would have a distinct crystal structure and, therefore, a unique XRPD pattern. rigaku.com XRPD analysis would be essential to:

Identify and distinguish between different polymorphic forms.

Monitor for polymorphic transitions during manufacturing or storage. intertek.com

Characterize any cocrystals or salts formed.

Determine the degree of crystallinity of a sample.

The XRPD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). A specific polymorph is defined by the characteristic peak positions (2θ values) and their relative intensities.

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

As of this writing, a search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Without experimental crystallographic data, a detailed, empirically supported discussion of the specific molecular conformation (i.e., exact bond lengths, bond angles, and torsion angles) and the crystal packing (i.e., intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the arrangement of molecules in the crystal lattice) of this compound cannot be provided. Such an analysis is entirely dependent on the successful growth of a single crystal of the compound and its subsequent analysis by X-ray diffraction.

Comprehensive Analytical Workflows for Structural Conformation and Purity Assessment

In the absence of a dedicated study on this compound, a comprehensive analytical workflow for its structural confirmation and purity assessment can be constructed based on standard methodologies employed for the characterization of similar benzamide (B126) derivatives mdpi.commdpi.com. This multi-technique approach ensures unambiguous identification and quantifies the purity of the synthesized compound.

A typical workflow would involve a combination of spectroscopic and chromatographic methods:

Spectroscopic Analysis for Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Chromatographic Analysis for Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Used to separate the main compound from any impurities, allowing for quantification of purity.

Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing the number of components in a sample.

The data obtained from these techniques are used in concert to build a complete profile of the compound.

Illustrative Spectroscopic Data for Structural Confirmation

The following tables represent the type of data that would be expected from a comprehensive analysis of this compound.

Table 1: Expected ¹H NMR Resonances for this compound Data is hypothetical and based on chemical shift predictions for the proposed structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-7.9 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |

| ~ 7.4-7.6 | Multiplet | 3H | Aromatic protons (meta and para to carbonyl) |

| ~ 3.4-3.5 | Multiplet | 1H | Methine proton (-CH) |

| ~ 2.8-3.0 | Multiplet | 2H | Methylene protons (-CH₂) |

| ~ 1.5-1.7 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~ 1.2 | Doublet | 3H | Methyl protons (-CH₃) |

Table 2: Expected ¹³C NMR Resonances for this compound Data is hypothetical and based on chemical shift predictions for the proposed structure.

| Chemical Shift (ppm) | Assignment |

| ~ 168 | Carbonyl carbon (C=O) |

| ~ 135 | Aromatic carbon (quaternary) |

| ~ 132 | Aromatic carbon (para) |

| ~ 129 | Aromatic carbon (meta) |

| ~ 127 | Aromatic carbon (ortho) |

| ~ 48 | Methine carbon (-CH) |

| ~ 45 | Methylene carbon (-CH₂) |

| ~ 20 | Methyl carbon (-CH₃) |

Table 3: Key IR Absorption Bands and Mass Spectrometry Data Data is hypothetical and based on characteristic functional group frequencies and expected molecular mass.

| Analytical Technique | Expected Result | Interpretation |

| Infrared (IR) Spectroscopy | ~ 3300-3400 cm⁻¹ (broad) | N-H stretching (amine and amide) |

| ~ 1640 cm⁻¹ (strong) | C=O stretching (amide I) | |

| ~ 1540 cm⁻¹ | N-H bending (amide II) | |

| Mass Spectrometry (MS) | [M+H]⁺ = 179.1184 | Confirms the molecular weight (C₁₀H₁₄N₂O) |

This combination of techniques provides orthogonal data points that, when taken together, allow for a high-confidence structural assignment and a reliable assessment of the compound's purity, which is critical for any further research or application.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Aminopropyl Benzamide Derivatives

Elucidation of Key Structural Elements for Biological Activity

Structure-activity relationship (SAR) studies have identified several crucial structural components of N-(2-aminopropyl)benzamide derivatives that are essential for their biological functions. The core structure, consisting of a benzamide (B126) moiety linked to an aminopropyl side chain, serves as the fundamental framework for interaction with biological targets.

Key elements critical for activity include:

The Amide Linkage: The amide group is a crucial feature, often participating in hydrogen bonding interactions with target proteins. For instance, in the context of histone deacetylase (HDAC) inhibitors, the heteroatoms of the amide can chelate with the zinc ion in the enzyme's active site, which is a critical interaction for inhibitory activity.

The Aromatic Ring: The benzamide's phenyl ring provides a scaffold for substituent modifications that can modulate activity. The substitution pattern on this ring significantly influences the compound's electronic and steric properties, thereby affecting its binding affinity.

The Aminopropyl Side Chain: The nature and substitution on the aminopropyl chain are vital. The length and flexibility of this chain, as well as the basicity of the terminal amino group, can impact how the molecule fits into a binding pocket and forms ionic interactions. In neuroleptic benzamides, for example, cyclic constraints on the alkyl-diamine chain, such as in 1-substituted 2-(aminomethyl)pyrrolidines, have been shown to enhance activity compared to more flexible linear analogues.

In studies of benzamide derivatives as acetylcholinesterase (AChE) inhibitors, it was found that the relative position of substituents on the side chain significantly influenced the inhibitory activity and selectivity against both AChE and butyrylcholinesterase (BChE). Similarly, for antitumor agents, the 2-substituent on the phenyl ring was identified as being critical to the antiproliferative activity.

Systematic Investigations of Substituent Effects on Bioactivity Profiles

Systematic alteration of substituents on the benzamide scaffold has provided deep insights into the structure-property relationships of these compounds. The electronic nature, size, and lipophilicity of these substituents can fine-tune the pharmacological profile.

Substituent Effects on the Benzoyl Moiety:

Modifications to the phenyl ring of the benzamide have profound effects on activity.

Electron-Withdrawing vs. Electron-Donating Groups: In the development of antitumor agents, the addition of a chlorine atom or a nitro-group to the benzene (B151609) ring was found to largely decrease anti-proliferative activity. Conversely, in other contexts, halogen substitution can be beneficial. For instance, the introduction of fluorine can alter molecular properties like acidity and lipophilicity, which may enhance absorption and distribution.

Positional Isomerism: The location of the substituent is critical. Studies on fungicidal benzamides revealed that when the substituent on the benzene ring is a 2-fluoro (2-F) group, the inhibitory activities against tested fungi are superior to other compounds.

Substituent Effects on the Amine Moiety:

Alterations to the aminopropyl side chain also play a significant role.

In the design of neuroleptics, introducing a benzyl group on the terminal nitrogen of the side chain enhanced activity compared to an ethyl group.

The lipophilicity of the molecule, a key factor in drug absorption and distribution, is heavily influenced by substituents on both the aromatic ring and the amine. For example, an aromatic 6-hydroxy group can increase lipophilicity by forming an intramolecular hydrogen bond with the amide carbonyl, masking its polarity.

The following table summarizes the observed effects of various substituents on the biological activity of benzamide derivatives across different therapeutic targets.

| Compound Class | Substituent | Position | Effect on Bioactivity | Reference |

| Antitumor Agents | Chlorine, Nitro | Phenyl ring | Decreased anti-proliferative activity | |

| Fungicides | Fluorine | 2-position of phenyl ring | Superior inhibitory activity | |

| Neuroleptics | Benzyl group | Terminal nitrogen of side chain | Enhanced activity | |

| Neuroleptics | Methyl group | p-amino group of metoclopramide | Enhanced activity | |

| AChE Inhibitors | Dimethylamine | Side chain | Position significantly influenced activity |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional shape, or conformation, of this compound derivatives is a determining factor in their ability to recognize and bind to specific biological targets. The flexibility or rigidity of the molecule dictates how well it can adapt to the binding site of a protein.

Molecular modeling and conformational analysis are used to understand the spatial arrangement of the molecule. For instance, steric hindrance caused by bulky substituents can prevent the amide moiety from adopting a coplanar conformation with the benzene ring. This change in conformation can weaken intramolecular hydrogen bonds that might otherwise be important for activity.

The interaction between a ligand and its receptor is a dynamic process. The ability of a molecule to adopt a low-energy conformation that is complementary to the target's binding site is crucial for high-affinity binding. In oligoamide foldamers designed to mimic protein surfaces, the specific arrangement of functional groups in three-dimensional space is essential for potent inhibition of protein-protein interactions. Molecular docking studies can further illustrate the binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between the synthesized compounds and their target enzymes.

Stereochemical Considerations and Enantioselective Activity

Chirality plays a pivotal role in the biological activity of many drugs, and this compound derivatives are no exception. The presence of stereocenters in the molecule can lead to enantiomers or diastereomers that may exhibit significantly different pharmacological activities.

Enantioselectivity: The two enantiomers of a chiral drug can have different affinities for their biological target. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For example, the differential biological activity has been noted for isolated enantiomers of chiral benzamide drugs.

Atropisomerism: Some benzamides can exhibit axial chirality due to hindered rotation around the aryl-carbonyl bond, leading to stable, non-interconverting atropisomers. These atropisomers can also display distinct biological activities. The enantioselective synthesis of such compounds is an important area of research to access the more potent stereoisomer.

Diastereoselectivity: In molecules with multiple stereocenters, the relative configuration of these centers is critical. For instance, studies on neuroleptic benzamides found that the cis-isomer of N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was exceptionally potent, highlighting the importance of the specific spatial arrangement of substituents.

The development of enantioselective synthetic methods allows for the preparation of single enantiomers, which is crucial for developing safer and more effective drugs by isolating the desired therapeutic activity and minimizing potential off-target effects from the other enantiomer.

Mechanistic Investigations of N 2 Aminopropyl Benzamide in Biological Systems

Identification and Validation of Molecular Targets Modulated by N-(2-aminopropyl)benzamide and its Analogs

Research into this compound and its structural analogs has revealed their ability to interact with and modulate a diverse array of molecular targets within biological systems. The core benzamide (B126) structure serves as a versatile scaffold, allowing for synthetic modifications that tune its specificity and potency against various enzymes and proteins. These interactions are critical to the compound's pharmacological profile and are primarily investigated through a range of enzyme inhibition studies. The following sections detail the specific enzymatic targets that have been identified and validated.

Enzyme Inhibition Studies

The N-(2-aminophenyl)benzamide scaffold is a well-established zinc-binding group for inhibiting histone deacetylases (HDACs), particularly the Class I isoforms (HDAC1, HDAC2, and HDAC3). google.comnih.gov These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The 2-aminobenzamide group acts as a substitute for the hydroxamate group found in other HDAC inhibitors, conferring selectivity towards HDAC1, HDAC2, and HDAC3. nih.gov

Numerous studies have synthesized and evaluated analogs to optimize potency and selectivity. For instance, a novel series of inhibitors featuring a chiral oxazoline capping group linked to an N-(2-aminophenyl)-benzamide unit demonstrated potent, selective inhibition of Class I HDACs. One of the most effective compounds from this series, 15k , exhibited significant potency against HDAC3, which is a core component of the N-CoR and SMRT repressor complexes. google.comacs.org The inhibitory activity of this compound highlights its selectivity for Class I enzymes, with substantially weaker effects on other HDAC isoforms. acs.org

Table 1: In Vitro Inhibition of HDAC Isoforms by Compound 15k

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | 80 |

| HDAC2 | 110 |

| HDAC3-NCoR2 | 6 |

| HDAC8 | 25,000 |

| HDAC10 | >4,000 |

| HDAC11 | >2,000 |

| HDAC4, 5, 6, 7, 9 | >100,000 |

This table is interactive. Click on the headers to sort the data.

Further modifications to the benzamide scaffold have yielded additional potent inhibitors. N-hydroxycinnamamide-based derivatives have also been developed, with compound 11r showing dual selectivity for HDAC1 and HDAC3, with a particularly low IC50 value of 3.9 nM against HDAC3. nih.gov

The benzamide scaffold has been explored for its potential to inhibit various protein kinases, which are key regulators of cellular signaling pathways.

Protein Kinase C (PKC): Studies have shown that 3-Aminobenzamide , a related compound, can inhibit Protein Kinase C at a cellular level. This inhibition was observed in the U-937 cell line; however, the compound did not inhibit the isolated enzyme, suggesting an indirect mechanism of action rather than direct binding to the kinase.

RET Kinase: The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a target for various cancers. researchgate.net Analogs of this compound have been designed as RET kinase inhibitors. A series of 4-chloro-benzamide derivatives containing a 1,2,4-oxadiazole ring were synthesized and evaluated, with several compounds showing high potency in kinase assays. nih.gov Compound I-8 from this series was found to strongly inhibit RET kinase activity at both the molecular and cellular levels, effectively inhibiting cell proliferation driven by wildtype and mutant forms of RET. nih.gov

Janus Kinase (JAK) Inhibition: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases that are critical for cytokine signaling. medcentral.com While many JAK inhibitors are based on other scaffolds, some utilize a benzimidazole core, which is structurally related to benzamides. wikipedia.org The development of selective JAK inhibitors is an active area of research for treating immune-mediated inflammatory diseases. dermnetnz.org

Given the multifactorial nature of neurodegenerative diseases like Alzheimer's, compounds that can modulate multiple targets are of significant interest. Benzamide derivatives have been investigated as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. nih.gov

A series of novel benzamides were synthesized and projected as potential dual inhibitors. The most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) , showed potent activity against both enzymes. nih.gov Its efficacy against AChE was comparable to the standard drug donepezil. nih.gov

Table 2: Dual Inhibition Profile of N,N′-(1,4-phenylene)bis(3-methoxybenzamide)

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.056 |

| β-Secretase (BACE1) | 9.01 |

This table is interactive. Click on the headers to sort the data.

Other analogs, such as N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, have also been evaluated specifically for AChE inhibition. Compound 5d , featuring a fluorine atom at the ortho position, was identified as the most active in its series, with an IC50 of 13 nM, demonstrating superior activity compared to the reference drug donepezil. nih.gov

Metabolic enzymes are another important class of targets for benzamide derivatives, particularly in the context of type 2 diabetes.

α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into simple sugars. chemrxiv.org Its inhibition can help manage postprandial hyperglycemia. nih.gov While specific data for this compound is limited, the broader class of amides and related nitrogen-containing heterocyclic compounds have been investigated as α-glucosidase inhibitors. The standard inhibitor, Acarbose , is a potent inhibitor with an IC50 value of 11 nM. abcam.com

Glycogen Phosphorylase (GP) Inhibition: Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. nih.gov It is a key target for controlling hepatic glucose production. nih.gov A potent inhibitor from a series of 2-oxo-1,2-dihydropyridin-3-yl amide derivatives, 2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide , was found to have an IC50 of 6.3 µM against glycogen phosphorylase a (GPa). nih.gov

DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. Topoisomerase I (Topo I) is a validated target for cancer therapy. Research has identified N-2-(phenylamino) benzamide derivatives as dual inhibitors of both Topo I and cyclooxygenase-2 (COX-2). nih.gov The optimal compound from this series, 1H-30 , demonstrated better inhibition of Topo I than its parent compound and also showed potent anti-inflammatory and anticancer effects. nih.gov While benzamides have shown activity, related heterocyclic compounds like benzimidazoles have also been extensively studied as Topo I inhibitors. nih.gov

Receptor Binding and Modulation (e.g., TRPM8 Receptor Antagonism)

This compound and its derivatives are subjects of research for their interaction with various cellular receptors. A significant area of investigation is their role as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor. explorationpub.com The TRPM8 channel is a non-selective, calcium-permeable ion channel involved in the sensation of cold temperatures. explorationpub.commdpi.com It is predominantly expressed in sensory neurons and has been implicated in several pathological conditions, including neuropathic pain, bladder hypersensitivity, and certain types of cancer. explorationpub.comnih.gov

Research has identified various benzamide derivatives as potent and selective TRPM8 antagonists. mdpi.com These compounds function by inhibiting the influx of calcium into the cell that is typically induced by TRPM8 agonists like menthol. mdpi.com For instance, the compound N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide (AMTB) is a well-characterized TRPM8 antagonist used as a control in many studies. mdpi.com Docking studies suggest that some benzamide-related antagonists may interact with the pore zone of the TRPM8 channel, although their binding mechanism might differ from that of AMTB. mdpi.commdpi.com The antagonist activity is influenced by the specific chemical structure, including substituents on the benzoyl groups. explorationpub.com

Table 1: Antagonist Activity of Select Benzamide Derivatives at rTRPM8 Channels Activation induced by 100 µM menthol. Data from Ca2+ microfluorimetry assays.

| Compound | Substituent R | IC₅₀ (µM) |

| Derivative 1 | -CO₂Me | 0.15 ± 0.02 |

| Derivative 2 | -CONH₂ | 0.31 ± 0.04 |

| Derivative 3 | -CONHiBu | 0.09 ± 0.01 |

| AMTB (Control) | N/A | 0.60 ± 0.05 |

Investigations into DNA Interaction Mechanisms

The interaction of benzamide-containing molecules with DNA has been explored to understand their broader biological activities. Studies on benzamide itself suggest a potential for DNA binding. nih.gov One proposed model for this interaction involves the formation of a specific hydrogen bond between an amide hydrogen atom of the benzamide molecule and the N-3 position of adenine in the DNA structure. nih.gov

X-ray crystallographic analysis of a complex formed between 9-ethyladenine and benzamide showed that the aromatic ring of benzamide does not intercalate, or stack, between the adenine bases. nih.gov Instead, it is positioned nearly perpendicular to the planes of the stacked bases. nih.gov This binding mode is reminiscent of how other molecules, like ethidium bromide, interact with polynucleotides. nih.gov Research on other compounds, such as 2-naphthylamine, has also shown that intercalative binding is a possible mechanism for interaction with DNA, leading to disorganization of the double-helical structure. nih.gov While these studies provide a framework for how a benzamide moiety might interact with DNA, specific investigations into this compound's direct interaction are less defined.

Elucidation of Intracellular Signaling Pathways Affected by this compound and Related Compounds

The biological effects of compounds like this compound are often mediated through their influence on complex intracellular signaling pathways. These cascades of protein interactions transmit signals from the cell surface to the nucleus, ultimately altering gene expression and cellular function. wikipedia.orgnih.gov Key pathways that are often modulated in response to external stimuli include the NF-κB, TGFβ, and JAK-STAT pathways.

Modulation of the Nuclear Factor-κB (NF-κB) Signaling Pathway

The Nuclear Factor-Kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. bio-rad-antibodies.com It involves a family of transcription factors that, when activated, move into the nucleus to control the expression of hundreds of genes related to inflammation, cell survival, and immunity. bio-rad-antibodies.comnih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. bio-rad-antibodies.com Inflammatory stimuli trigger the degradation of IκB, releasing NF-κB to enter the nucleus and initiate gene transcription. bio-rad-antibodies.com

Dysregulation of the NF-κB pathway, particularly its constitutive activation, is associated with chronic inflammatory diseases and various cancers. bio-rad-antibodies.comnih.gov Therefore, compounds that can inhibit NF-κB signaling are of significant therapeutic interest. selleckchem.com While direct modulation of the NF-κB pathway by this compound is not extensively detailed, the anti-inflammatory properties observed in related compounds often involve interaction with this pathway. researcher.liferesearchgate.net For example, some anti-inflammatory agents work by suppressing TNF-induced NF-κB activation or by inhibiting the kinases that phosphorylate IκB. selleckchem.com

Interference with the Transforming Growth Factor-beta (TGFβ) Signaling Pathway

The Transforming Growth Factor-beta (TGFβ) superfamily includes a diverse group of proteins that regulate numerous cellular processes, such as cell growth, differentiation, and apoptosis. abeomics.comyoutube.com The signaling cascade begins when a TGFβ ligand binds to a type II receptor on the cell surface, which then recruits and phosphorylates a type I receptor. youtube.comnih.gov This activated receptor complex phosphorylates downstream proteins called SMADs. abeomics.comyoutube.com The phosphorylated SMADs form a complex that enters the nucleus, where it acts as a transcription factor to regulate the expression of target genes. youtube.comnih.gov

The TGFβ pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression in advanced stages. nih.gov Its dysregulation is also linked to autoimmune disorders, inflammation, and tissue fibrosis. abeomics.comyoutube.com Given the pathway's critical role in cell fate, its activity is tightly controlled at multiple levels. nih.gov The potential for benzamide derivatives to interfere with this pathway could have significant implications for cellular homeostasis and disease.

Regulation of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a primary communication route for transmitting information from extracellular cytokine and growth factor signals to the cell nucleus. wikipedia.orgnih.gov The pathway consists of three main components: receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins. wikipedia.org When a cytokine binds to its receptor, the associated JAKs are activated and phosphorylate the receptor. nih.gov This creates docking sites for STAT proteins, which are then also phosphorylated by the JAKs. nih.gov The activated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription. wikipedia.org

This pathway is crucial for processes like hematopoiesis, immune cell development, and inflammation. nih.govnih.gov Disrupted JAK-STAT signaling is implicated in various diseases, including cancers and immune system disorders. wikipedia.org There are four JAK proteins (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins in mammals, and their specific combination determines the cellular response to a given cytokine. nih.govfrontiersin.org

Gene Expression and Epigenetic Modulation Studies

Investigations into this compound and related benzamide compounds have revealed significant activity at the nuclear level, influencing the expression of genes through direct transcriptional regulation and broader epigenetic modifications. These studies are fundamental to understanding the compound's mechanism of action within biological systems.

Transcriptional Regulation and mRNA Expression Analysis (e.g., Ucp1, Pgc1a, EGFR mRNA)

The transcriptional landscape of a cell can be significantly altered by bioactive compounds, and benzamide derivatives have been shown to modulate the mRNA expression of key cellular proteins. Cellular analysis of a closely related compound, N-(2-aminophenyl)-benzamide, demonstrated a downregulated expression of Epidermal Growth Factor Receptor (EGFR) mRNA and its corresponding protein nih.gov. EGFR is a critical component of signaling pathways that govern cell growth and proliferation.

While direct studies linking this compound to the metabolic genes Uncoupling Protein 1 (Ucp1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Pgc1a) are not specified, these genes are crucial targets in metabolic research. PGC-1α is a transcriptional coactivator that is a key regulator of energy metabolism and coordinates the expression of thermogenic genes, of which Ucp1 is of central importance nih.govnih.gov. The expression of Ucp1 and Pgc1a is fundamental to processes like mitochondrial biogenesis and adaptive thermogenesis in adipocytes nih.govnih.gov. Given that this compound acts as an epigenetic modulator, its potential to influence the transcriptional activity of metabolic regulatory genes like Ucp1 and Pgc1a is an area of significant interest.

| Gene Target | Observed Effect of Related Benzamides | Biological Significance |

|---|---|---|

| EGFR | Downregulated mRNA expression nih.gov | Regulates cell proliferation and signaling pathways. |

| Ucp1 | Potential for modulation | Central to adaptive thermogenesis and energy expenditure nih.gov. |

| Pgc1a | Potential for modulation | Master regulator of mitochondrial biogenesis and metabolism nih.govnih.gov. |

Epigenetic Effects, including Histone Acetylation/Deacetylation Dynamics

The primary mechanism underlying the gene regulatory effects of many benzamide compounds is the modulation of epigenetics, specifically through the inhibition of histone deacetylases (HDACs) nih.govnih.gov. N-(2-aminophenyl)-benzamide derivatives have been identified as novel inhibitors of Class I HDAC enzymes, particularly HDAC1 and HDAC2 nih.govresearchgate.net.

Histone acetylation is a critical post-translational modification that regulates gene expression nih.gov. Enzymes known as histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and weakening the interaction between histones and DNA. This process results in a more relaxed, open chromatin structure that allows transcription factors to access DNA and activate gene expression nih.govmdpi.com. Conversely, HDACs remove these acetyl groups, leading to a more condensed chromatin state and transcriptional repression nih.gov.

By inhibiting HDACs, this compound and similar compounds cause an accumulation of acetylated histones (hyperacetylation) researchgate.net. This state of histone hyperacetylation can lead to the transcriptional activation of various genes, providing a direct mechanism for the compound's influence on cellular function and gene expression profiles nih.govresearchgate.net. This activity as an HDAC inhibitor is a key element of its biological effect nih.gov.

Protein-Protein Interaction Research and Proteomic Profiling

To fully elucidate the biological effects of a compound, it is essential to look beyond single targets to its impact on the entire network of cellular proteins. Proteomic profiling, the large-scale analysis of proteins, is a powerful technique for understanding biological processes and disease mechanisms by identifying how protein expression and stability are altered by a therapeutic agent wikipedia.org.

Proteomic approaches, such as thermal proteome profiling, can identify the direct and indirect targets of a drug within the cell by measuring changes in protein thermal stability and abundance across the entire proteome biorxiv.org. Applying such methods to this compound would provide a comprehensive map of its cellular engagement, revealing which proteins and pathways are most affected. This is crucial for understanding its full mechanism of action and identifying any off-target effects biorxiv.orgoatext.com.

Furthermore, research into protein-protein interactions (PPIs) is a growing field for the development of novel therapeutics rsc.org. PPIs are vital for countless cellular functions, and their modulation can have significant effects rsc.org. The benzamide chemical scaffold has been successfully used to create molecules that target specific PPIs. For instance, a class of benzamide compounds was shown to target the filamentous temperature-sensitive Z (FtsZ) protein, which is essential for the bacterial cell division process, highlighting the potential of this chemical class to disrupt specific protein interactions nih.gov. Investigating the impact of this compound on the cellular interactome would be a critical step in characterizing its biological activity.

Table of Compounds and Proteins

| Name |

| This compound |

| Epidermal Growth Factor Receptor (EGFR) |

| Histone Deacetylase (HDAC) |

| Histone Deacetylase 1 (HDAC1) |

| Histone Deacetylase 2 (HDAC2) |

| Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Pgc1a) |

| Uncoupling Protein 1 (Ucp1) |

Computational and in Silico Approaches in N 2 Aminopropyl Benzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of benzamide (B126) derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. For instance, studies on N-(2-aminophenyl)-benzamide derivatives as inhibitors of histone deacetylase 2 (HDAC2) have utilized molecular docking to understand their binding mechanisms. These simulations have shown that the benzamide moiety can interact with key amino acid residues in the active site of HDAC2, providing a rationale for their inhibitory activity researchgate.net. Similarly, docking studies on other benzamide derivatives have helped in identifying potential antibacterial agents by predicting their binding to essential bacterial enzymes semanticscholar.org.

| Derivative Class | Target Protein | Key Predicted Interactions | Reference |

| N-(2-aminophenyl)-benzamides | Histone Deacetylase 2 (HDAC2) | Interaction with active site amino acid residues | researchgate.net |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamides | E. coli dihydroorotase | Favorable interactions with amino acid residues of the enzyme | semanticscholar.org |

| 2-Benzoylamino-N-phenyl-benzamide derivatives | Various biological targets | Favorable pharmacokinetic profiles and drug-likeness | researchgate.net |

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. These simulations can be used to study the stability of ligand-protein complexes predicted by molecular docking and to understand the dynamic nature of their interactions.

For antimicrobial peptides, which can share some structural motifs with modified amino acid derivatives, MD simulations have been crucial in understanding their mechanisms of action, such as interactions with bacterial cell membranes nih.govnih.govresearchgate.netbohrium.com. In the case of benzamide derivatives, MD simulations could be employed to study the stability of the N-(2-aminopropyl)benzamide-receptor complex. Such simulations would reveal how the ligand and protein adapt to each other's presence and could highlight key residues involved in maintaining the bound conformation. The flexibility of the aminopropyl side chain would be of particular interest, as its conformational dynamics could play a significant role in the binding affinity and specificity.

While specific MD simulation studies on this compound are not found in the reviewed literature, the general methodology is well-established and could be readily applied to investigate its behavior in a biological environment, providing insights that are complementary to static docking predictions mdpi.com.

Quantum Chemistry Computations for Electronic Properties and Interaction Energies

Quantum chemistry computations, based on the principles of quantum mechanics, are used to calculate the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometries, charge distributions, and interaction energies.

Studies on benzamide and its derivatives have utilized quantum chemical methods to investigate their spectral, geometrical, and photophysical properties researchgate.net. For example, calculations on halogen-substituted benzamides have provided insights into their electronic transitions and the nature of their chemical bonds researchgate.net. Such calculations can also be used to determine properties like the molecular electrostatic potential, which is crucial for understanding how a molecule will interact with its biological target.

For this compound, quantum chemical calculations could be used to:

Determine the most stable conformations of the molecule.

Calculate the distribution of electronic charge, identifying regions that are likely to participate in electrostatic interactions or hydrogen bonding.

Compute the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity.

Accurately calculate the interaction energies between this compound and specific amino acid residues in a protein's active site.

| Compound Class | Computational Method | Investigated Properties | Reference |

| Benzamide and its halogen derivatives | Intermediate Neglect of Differential Overlap (INDO) | Spectral, geometrical, and photophysical properties | researchgate.net |

| Chlorinated phenyl benzamides | Density Functional Theory (DFT) | Electronic and dielectric properties | researchgate.net |

Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

QSAR studies have been successfully applied to various classes of benzamide derivatives. For example, 3D-QSAR models have been developed for aminophenyl benzamide derivatives as HDAC inhibitors nih.govbenthamdirect.com. These models have identified key structural features, such as hydrophobic character and hydrogen bond donating groups, that are crucial for their inhibitory activity nih.gov. The models demonstrated excellent correlation coefficients (r²) and predictive power (q²), indicating their reliability in predicting the activity of new compounds in this class nih.govbenthamdirect.com.

A QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors also yielded a statistically significant model that could accurately predict the inhibitory activity of test compounds researchgate.net. While no specific QSAR studies for this compound were identified, the principles could be applied if a series of its analogs with measured biological activity were available. A QSAR model for this compound analogs could help in optimizing the benzamide core and the aminopropyl side chain to enhance a desired biological activity.

| Derivative Class | QSAR Model Type | Key Findings | Statistical Significance |

| Aminophenyl benzamides | 3D-QSAR | Hydrophobic character and hydrogen bond donors are crucial for HDAC inhibition. | r² = 0.99, q² = 0.85 |

| N-(2-Aminophenyl)-benzamides | 3D-QSAR (MFA) | Model accurately predicts HDAC2 inhibitory activity. | r² = 0.927, q² = 0.815 |

In Silico Prediction of Pharmacodynamic Profiles and Biological Action

For new chemical entities like this compound, in silico profiling can be a valuable first step in understanding their potential biological effects. This can be achieved through various computational approaches, including:

Ligand-based virtual screening: Comparing the structure of this compound to libraries of known active compounds to predict its potential targets.

Target prediction algorithms: Using machine learning models trained on large datasets of compound-target interactions to predict the most likely biological targets for a given molecule.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Computational models can estimate these crucial pharmacokinetic and safety parameters. Studies on other benzamide derivatives have successfully used such models to predict properties like intestinal absorption and potential toxicity mdpi.comresearchgate.netmdpi.com.

While specific in silico pharmacodynamic predictions for this compound are not available in the literature, these computational tools offer a powerful approach to generate initial hypotheses about its biological activity, which can then be tested experimentally. For example, in silico studies on N-phenylbenzamides have been used to predict their ADMET properties and guide the assessment of their antibacterial and antifungal activities mdpi.com.

Preclinical Efficacy Studies in Animal Models Mechanism Focused

Investigation in Disease Models Reflecting Mechanistic Hypotheses

Preclinical animal models are essential for evaluating the therapeutic potential and mechanism of action of new chemical entities. The selection of a specific model is guided by the hypothesis regarding the compound's biological activity. For a compound like N-(2-aminopropyl)benzamide, efficacy would be assessed in models relevant to its presumed targets. While no data exists for this specific compound, the following models are standard for investigating fibrosis, cancer, and metabolic disease.

Bleomycin-Induced Pulmonary Fibrosis This is the most common model used to study the pathogenesis of lung fibrosis and to test potential anti-fibrotic agents. nih.govnih.gov Administration of the chemotherapeutic agent bleomycin (B88199) to rodents induces lung injury, inflammation, and subsequent progressive fibrosis that shares histopathological features with human idiopathic pulmonary fibrosis. nih.govaragen.com Efficacy studies in this model typically assess the ability of a test compound to prevent or reverse the fibrotic process. Key outcome measures include histological assessment of lung tissue, quantification of collagen deposition, and analysis of lung function. nih.gov

| Efficacy Parameter | Typical Outcome in Bleomycin-Treated Control | Expected Outcome for an Efficacious Compound | This compound Result |

| Histological Fibrosis Score (Ashcroft) | Increased Score | Reduction in Score | Data Not Available |

| Lung Collagen Content (Hydroxyproline Assay) | Increased Levels | Reduction in Levels | Data Not Available |

| Work of Breathing | Increased | Normalization | Data Not Available |

| Inflammatory Cell Infiltration (BALF) | Increased Neutrophils, Lymphocytes | Reduction in Inflammatory Cells | Data Not Available |

Osteosarcoma Xenograft Models To test anticancer agents, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used. amegroups.orgnih.gov These models are considered more clinically relevant than those using established cell lines as they better retain the characteristics of the original human tumor, including its heterogeneity and therapeutic resistance. amegroups.orgnih.gov In an osteosarcoma PDX model, the primary efficacy endpoint is the inhibition of tumor growth over time.

| Efficacy Parameter | Typical Outcome in Untreated Control | Expected Outcome for an Efficacious Compound | This compound Result |

| Tumor Volume | Progressive Increase | Inhibition or Regression of Tumor Growth | Data Not Available |

| Metastasis to Lung | Presence of Metastatic Lesions | Reduction or Absence of Metastases | Data Not Available |

| Survival | Limited | Increased Survival Time | Data Not Available |

Diabetes Models Animal models of diabetes are crucial for studying pancreatic β-cell function and testing agents that may protect these cells or improve insulin (B600854) sensitivity. One mechanistic hypothesis relates to mitigating endoplasmic reticulum (ER) stress, which is a key factor in β-cell dysfunction and death in diabetes. nih.govnih.gov Studies on benzamide (B126) analogs, such as N-(2-(Benzylamino)-2-oxoethyl)benzamide, have utilized in vitro models of ER stress to demonstrate a protective effect on pancreatic β-cells. nih.gov In vivo studies would typically involve diabetic mouse models to assess effects on blood glucose control and β-cell survival.

| Efficacy Parameter | Typical Outcome in Diabetic Model | Expected Outcome for an Efficacious Compound | This compound Result |

| Blood Glucose Levels | Hyperglycemia | Reduction and Stabilization of Glucose | Data Not Available |

| Pancreatic β-cell Mass | Reduced | Preservation or Restoration | Data Not Available |

| ER Stress Markers in Pancreas | Increased | Reduction | Data Not Available |

Evaluation of Mechanistic Biomarkers and Pathway Engagement in In Vivo Systems

Biomarkers in Pulmonary Fibrosis In the bleomycin model, key mechanistic biomarkers are related to inflammation and fibrosis. Analysis of bronchoalveolar lavage fluid (BALF) and lung tissue homogenates can quantify changes in pro-inflammatory cytokines and pro-fibrotic growth factors. The expression of fibrosis-related proteins is also a critical indicator of pathway engagement. mdpi.com

Biomarkers in Osteosarcoma In osteosarcoma xenograft models, biomarker analysis of tumor tissue post-treatment can confirm the mechanism of action. This often includes assessing markers of cell cycle arrest, apoptosis (cell death), and inhibition of specific signaling pathways implicated in tumor growth.

Biomarkers in Diabetes Models For a compound hypothesized to protect against ER stress-induced β-cell death, key in vivo biomarkers would involve the direct measurement of proteins involved in the unfolded protein response (UPR) pathway within pancreatic tissue. nih.gov A successful compound would be expected to reduce the expression of ER stress markers.

| Disease Model | Potential Mechanistic Biomarker | Pathway | This compound Effect |

| Pulmonary Fibrosis | TGF-β1, α-SMA, Collagen Type 1 | Fibrogenesis | Data Not Available |

| TNF-α, IL-6 | Inflammation | Data Not Available | |

| Osteosarcoma | Cleaved Caspase-3, PARP Cleavage | Apoptosis | Data Not Available |

| Ki-67, p-Rb | Cell Cycle Proliferation | Data Not Available | |

| Diabetes | CHOP, BiP, p-eIF2α | ER Stress / UPR | Data Not Available |

Future Directions and Emerging Research Avenues for N 2 Aminopropyl Benzamide

Exploration of Novel Biological Activities and Therapeutic Applications

While the existing applications of benzamide (B126) derivatives are notable, the scientific community is actively exploring new therapeutic possibilities. walshmedicalmedia.comwalshmedicalmedia.com The versatility of the benzamide structure allows for the synthesis of a wide array of derivatives, which are being investigated for several novel biological activities. walshmedicalmedia.comwalshmedicalmedia.comnanobioletters.com

Key areas of emerging research include:

Anticonvulsant Properties: Researchers are designing and synthesizing novel benzamide derivatives with the aim of identifying potent anticonvulsant agents. walshmedicalmedia.com Studies on related compounds, such as 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), have shown significant activity against maximal electroshock-induced seizures in animal models, suggesting a promising avenue for development. nih.gov The exploration of fluorinated N-benzamide enaminones has also identified compounds with good anticonvulsant activity in preclinical seizure models. mdpi.combohrium.com

Neuroprotective Effects: The potential for benzamide-related compounds to protect neurons from damage is a significant area of interest. nih.gov Research into agents that can mitigate neuronal damage in conditions like temporal lobe epilepsy is ongoing, with some studies showing that inhibiting certain cellular stress pathways can reduce neuronal loss and improve cognitive function in animal models. nih.gov

Anti-inflammatory and Analgesic Activity: The broad pharmacological profile of benzamides includes anti-inflammatory and analgesic effects. walshmedicalmedia.comwalshmedicalmedia.com Future work will likely focus on optimizing these properties to develop new treatments for a range of inflammatory conditions and pain states.

Antimicrobial and Anticancer Applications: Benzamide derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.comnanobioletters.comnih.govresearchgate.net For instance, some derivatives show activity against bacteria like E. coli and S. aureus, while others are being investigated for their effects on cancer cell lines. nanobioletters.commdpi.comcyberleninka.ru The ability of certain benzimidazoles to interact with DNA and RNA makes them interesting candidates for antiproliferative agents. nih.gov

Enzyme Inhibition: Benzamides are being studied as inhibitors of various enzymes. For example, some derivatives have shown potent inhibitory activity against carbonic anhydrases and acetylcholinesterase, enzymes relevant to conditions like Alzheimer's disease. nih.gov

A summary of investigational activities for benzamide derivatives is presented in the table below.

| Therapeutic Area | Research Focus | Example Compound Class | Key Findings |

| Neurology | Anticonvulsant | 4-Aminobenzamides | Active against maximal electroshock-induced seizures in animal models. nih.gov |

| Neurology | Neuroprotection | Histone Deacetylase Inhibitors | Benzamide-peptide hybrids show potential as neuroprotective agents. nih.gov |

| Oncology | Anticancer | Pentacyclic Benzimidazoles | Exhibit antiproliferative activity by interacting with DNA and RNA. nih.gov |

| Infectious Disease | Antimicrobial | Amino Acid Hydrazides | Some derivatives show activity comparable to ampicillin against S. aureus and E. coli. mdpi.com |

| Enzymology | Enzyme Inhibition | Benzenesulfonamides | Potent inhibition of carbonic anhydrase and acetylcholinesterase at nanomolar levels. nih.gov |

Development of Advanced Research Tools and Probes for N-(2-aminopropyl)benzamide

To fully understand the mechanisms of action and identify the molecular targets of this compound and related compounds, the development of advanced research tools is essential. frontiersin.org Chemical probes, which are modified versions of a compound, allow researchers to investigate its biological interactions in detail. frontiersin.orgethz.ch

Emerging strategies in this area include:

Photoaffinity Labeling: This technique uses probes equipped with a photoreactive group. When exposed to light, the probe permanently binds to its target protein, enabling researchers to identify and isolate the protein for further study. This approach has been used to design probes for targets like histone deacetylases (HDACs). nih.gov

Fluorescent Probes: By attaching a fluorescent tag to a benzamide derivative, scientists can visualize the compound's location within cells and tissues. nih.gov This helps to understand where the drug is acting and how it is distributed. The development of probes that can be assembled inside the cell using "click chemistry" helps overcome challenges with cell permeability. nih.gov

Radiolabeled Tracers: For applications like medical imaging, benzamide derivatives can be labeled with radioactive isotopes. These radiolabeled compounds can be used in techniques like Positron Emission Tomography (PET) to visualize and diagnose conditions such as malignant melanoma.

These advanced tools are critical for validating drug targets, understanding mechanisms of action, and accelerating the drug discovery process. frontiersin.orgethz.ch

Integration with Multi-omics Approaches for Comprehensive Mechanistic Understanding

To achieve a holistic view of the biological effects of this compound, researchers are increasingly integrating data from various "-omics" fields. This multi-omics approach combines genomics (study of genes), transcriptomics (study of RNA), proteomics (study of proteins), and metabolomics (study of metabolites) to build a comprehensive picture of a drug's impact on a biological system. nih.govthermofisher.com

By analyzing how this compound affects these different molecular layers, scientists can:

Identify novel drug targets and biomarkers.

Understand the complex networks and pathways modulated by the compound. nih.gov

Gain deeper insights into its mechanism of action that would not be possible from studying a single biological process. thermofisher.com

Fostering Collaborative Research and Open Science Initiatives in Benzamide Chemistry

The complexity of modern drug discovery necessitates a shift towards more collaborative and open research models. nih.gov Fostering partnerships between academic institutions, pharmaceutical companies, and patient organizations can accelerate progress in benzamide chemistry and neuroscience drug discovery. nih.govnih.gov

Key components of this approach include:

Open Science Platforms: Initiatives that promote the sharing of data, research tools, and biological samples can significantly speed up the scientific process. mcgill.ca For example, creating open repositories of clinical and genetic data allows researchers worldwide to contribute to and benefit from collective knowledge. mcgill.cascientific-computing.com

Precompetitive Collaboration: Companies can collaborate on early-stage drug discovery, sharing the risks and costs of research before a compound becomes a proprietary asset. nih.govnih.gov This approach has been successful in areas like neuroscience, where the challenges of developing new drugs are particularly high. mcgill.ca

Public-Private Partnerships: Collaborations between public research institutions and private industry can bridge the gap between basic discovery and clinical application. nih.gov For instance, institutions like The Neuro (Montreal Neurological Institute-Hospital) have embraced an open science model to accelerate research into neurological disorders by partnering with industry and sharing data openly. mcgill.cascientific-computing.commcgill.ca

By breaking down traditional barriers and encouraging the free exchange of information, the scientific community can work together more effectively to translate discoveries in benzamide chemistry into new therapies for patients. mcgill.camcgill.ca

Q & A

Q. What precautions are critical when handling this compound derivatives during synthesis?

- Methodological Answer : Use fume hoods to avoid inhalation of HCl fumes during deprotection. Waste containing halogenated byproducts (e.g., 4-chlorophenyl groups) must be segregated and treated by licensed facilities. Personal protective equipment (gloves, goggles) is mandatory due to the compound’s irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.